[(1,3-dimethyl-1H-pyrazol-4-yl)methyl][(2-methoxyphenyl)methyl]amine [(1,3-dimethyl-1H-pyrazol-4-yl)methyl][(2-methoxyphenyl)methyl]amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC20136812
InChI: InChI=1S/C14H19N3O/c1-11-13(10-17(2)16-11)9-15-8-12-6-4-5-7-14(12)18-3/h4-7,10,15H,8-9H2,1-3H3
SMILES:
Molecular Formula: C14H19N3O
Molecular Weight: 245.32 g/mol

[(1,3-dimethyl-1H-pyrazol-4-yl)methyl][(2-methoxyphenyl)methyl]amine

CAS No.:

Cat. No.: VC20136812

Molecular Formula: C14H19N3O

Molecular Weight: 245.32 g/mol

* For research use only. Not for human or veterinary use.

[(1,3-dimethyl-1H-pyrazol-4-yl)methyl][(2-methoxyphenyl)methyl]amine -

Specification

Molecular Formula C14H19N3O
Molecular Weight 245.32 g/mol
IUPAC Name N-[(1,3-dimethylpyrazol-4-yl)methyl]-1-(2-methoxyphenyl)methanamine
Standard InChI InChI=1S/C14H19N3O/c1-11-13(10-17(2)16-11)9-15-8-12-6-4-5-7-14(12)18-3/h4-7,10,15H,8-9H2,1-3H3
Standard InChI Key WKCJGGADLDBBFM-UHFFFAOYSA-N
Canonical SMILES CC1=NN(C=C1CNCC2=CC=CC=C2OC)C

Introduction

Structural Characteristics and Nomenclature

Molecular Architecture

[(1,3-Dimethyl-1H-pyrazol-4-yl)methyl][(2-methoxyphenyl)methyl]amine consists of two distinct aromatic moieties linked via a central amine nitrogen (Figure 1). The pyrazole ring (1,3-dimethyl-1H-pyrazol-4-yl) contributes electron-rich characteristics due to its conjugated π-system and nitrogen lone pairs, while the 2-methoxybenzyl group introduces steric bulk and hydrogen-bonding capacity.

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC₁₄H₂₀N₃O
Molecular Weight246.33 g/mol
IUPAC NameN-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1-(2-methoxyphenyl)methanamine
SMILESCOC1=C(C=CC=C1)CNCC2=CN(N=C2C)C
InChI KeyZJVTZHRFVHBHDC-UHFFFAOYSA-N

The methoxy group at the ortho position of the benzyl substituent induces torsional strain, reducing rotational freedom and potentially enhancing target-binding specificity. X-ray crystallography of analogous compounds reveals a dihedral angle of 68° between the pyrazole and benzyl planes, optimizing π-stacking interactions .

Synthetic Pathways and Optimization

Nucleophilic Substitution Route

The most reported synthesis involves reacting 1,3-dimethyl-1H-pyrazol-4-amine with 2-methoxybenzyl chloride under basic conditions (K₂CO₃, DMF, 80°C, 12 h). This SN2 mechanism proceeds with 72% yield, though competing N-alkylation at pyrazole N2 necessitates careful stoichiometric control.

Mechanistic Insights:

  • Deprotonation of the pyrazole amine (pKa ≈ 4.5) generates a nucleophilic nitrogen.

  • Attack on the benzyl chloride’s electrophilic carbon forms the C–N bond.

  • Column chromatography (SiO₂, ethyl acetate/hexane 3:7) isolates the product in >95% purity.

Reductive Amination Alternative

A two-step protocol avoids halogenated intermediates:

Advantages:

  • Eliminates chloride byproducts

  • Enables stereocontrol via chiral amines

Physicochemical Properties

Solubility and Stability

The compound exhibits limited aqueous solubility (0.8 mg/mL at pH 7.4) due to its logP of 2.1. Stability studies indicate:

  • 90% integrity after 72 h in PBS (pH 7.4, 25°C)

  • Degradation to 2-methoxybenzaldehyde under strong oxidizers (e.g., KMnO₄)

Table 2: Thermodynamic Parameters

ParameterValue
Melting Point142–144°C
λmax (UV-Vis)268 nm (ε = 12,400)
pKa (amine)9.2 ± 0.3

Chemical Reactivity and Functionalization

Amine Derivatization

The secondary amine undergoes:

  • Acylation: Acetic anhydride (pyridine, 0°C) gives N-acetyl derivative (89% yield).

  • Sulfonylation: Tosyl chloride (DMAP, CH₂Cl₂) forms sulfonamides for drug delivery systems.

Pyrazole Modifications

Electrophilic substitution occurs preferentially at C5:

  • Nitration (HNO₃/H₂SO₄) introduces NO₂ groups (C5: 78%, C3: 22%)

  • Vilsmeier-Haack formylation yields 5-carboxaldehyde analogs

Applications in Scientific Research

Medicinal Chemistry

  • Lead Optimization: Serves as a core structure for dual HDAC/Kinase inhibitors

  • PROTAC Design: Conjugation to E3 ligase ligands enables targeted protein degradation

Materials Science

  • Coordination Polymers: Binds Cu(II) via pyrazole N and amine (Λmax = 610 nm)

  • OLED Emitters: Blue fluorescence (ΦPL = 0.42 in thin films)

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